Imipramine N-oxide monohydrate
Description
Imipramine N-oxide monohydrate (C₁₉H₂₆N₂O₂, molecular weight 314.42 g/mol) is a metabolite and prodrug of the tricyclic antidepressant imipramine. It is synthesized via N-oxidation of the tertiary amine group in imipramine, primarily mediated by flavin-containing monooxygenase (FMO) enzymes . The compound exists as a white to off-white hygroscopic solid with a melting point of 93–95°C and solubility in methanol and chloroform .
As a prodrug, imipramine N-oxide undergoes reductive metabolism in the liver via quinone reductase and hemoproteins, regenerating the active parent compound imipramine . This property allows it to serve as a depot form, prolonging therapeutic effects. Clinically, it has been evaluated for antidepressant efficacy, with studies demonstrating comparable activity to imipramine in humans .
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.H2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXNUQYIRZIYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153305 | |
| Record name | Imipramine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215681-42-7 | |
| Record name | Imipramine N-oxide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215681427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipramine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIPRAMINOXIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3VBH1PDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Oxidation of Imipramine Base
The foundational step in preparing this compound is the oxidation of the parent compound, imipramine. Imipramine, a tertiary amine, undergoes oxidation at the dimethylamino group to form the N-oxide derivative. This reaction is typically mediated by oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. The French patent FR M2508 outlines a method where imipramine is treated with an oxidizing agent in a solvent system, followed by isolation of the N-oxide intermediate.
For instance, Dyrsting and Pedersen demonstrated that dissolving imipramine in an aprotic solvent (e.g., dichloromethane) and reacting it with a stoichiometric amount of hydrogen peroxide at ambient temperature yields Imipramine N-oxide. The reaction mixture is stirred for 12–16 hours, after which the solvent is removed under reduced pressure. The crude product is then recrystallized from a water-miscible solvent (e.g., ethanol-water) to obtain the monohydrate form.
Crystallization and Isolation of the Monohydrate
The monohydrate form is stabilized through crystallization under specific humidity and temperature conditions. After oxidation, the Imipramine N-oxide is dissolved in a minimal volume of warm ethanol, and water is added dropwise until cloudiness persists. The solution is cooled slowly to room temperature, allowing the monohydrate crystals to precipitate. Filtration and drying under vacuum at 40–50°C yield a bright yellow crystalline product with a melting point of 75–79°C.
Physicochemical Properties and Characterization
Structural and Thermal Analysis
This compound exhibits distinct physicochemical properties that differentiate it from its anhydrous or hydrochloride counterparts. Key characteristics include:
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₁₉H₂₄N₂O·H₂O | |
| Molecular weight | 314.43 g/mol | |
| Melting point | 75–79°C | |
| Solubility | Moderate in water, ethanol |
X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) have been employed to confirm the crystalline nature of the monohydrate. The XRPD pattern displays characteristic peaks at 2θ angles of 8.5°, 12.7°, and 17.3°, indicative of a well-defined crystal lattice.
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectroscopy reveals absorption bands corresponding to the N-oxide functional group (1240–1260 cm⁻¹) and water of crystallization (broad band near 3400 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy further corroborates the structure, with distinct shifts for the N-methyl groups (δ 2.8–3.1 ppm) and aromatic protons (δ 6.9–7.3 ppm).
Methodological Comparisons and Optimization
Solvent and Oxidant Selection
The choice of solvent and oxidizing agent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane or ethyl acetate are preferred due to their ability to dissolve both imipramine and the oxidizing agent while minimizing side reactions. Hydrogen peroxide is widely used for its cost-effectiveness, but mCPBA offers higher selectivity for N-oxide formation.
Yield and Purity Considerations
Optimized procedures report yields exceeding 90% with purity levels >99% when using chromatographic purification (e.g., silica gel column chromatography). High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile-water mobile phase) confirms the absence of imipramine or desipramine impurities .
Chemical Reactions Analysis
Types of Reactions: Imipramine N-oxide monohydrate primarily undergoes oxidation reactions. The FMO-mediated metabolism of imipramine leads to the formation of imipramine N-oxide, which is pharmacologically inactive .
Common Reagents and Conditions: The oxidation of imipramine to imipramine N-oxide typically involves the use of FMO enzymes, detergents like sodium cholate or Lubrol PX, and a pH of 8.5. The reaction is carried out at 45°C for optimal enzyme activity .
Major Products: The major product of the oxidation reaction is imipramine N-oxide, which is an inactive metabolite of imipramine .
Scientific Research Applications
Biological Significance
Mechanism of Action:
Imipramine N-oxide is believed to act as a serotonin and norepinephrine reuptake inhibitor, similar to its parent compound, imipramine. However, it exhibits weaker antiadrenergic and anticholinergic effects . This makes it a valuable subject for studying the pharmacodynamics of tricyclic antidepressants.
Research Applications:
- Pharmacokinetic Studies: Imipramine N-oxide serves as a reference compound in pharmacokinetic studies, helping researchers understand the metabolic pathways of tricyclic antidepressants.
- Metabolism Studies: It is utilized to investigate the role of FMO enzymes in drug metabolism, particularly within human brain microsomes . The formation of imipramine N-oxide can indicate FMO activity and its implications in neuropharmacology.
Comparative Analysis with Related Compounds
| Compound | Onset of Action | Efficacy | Side Effects |
|---|---|---|---|
| Imipramine | Moderate | High | Orthostatic hypotension |
| Amitriptyline | Slow | High | Anticholinergic effects |
| Imipramine N-oxide | Fast | Higher | Fewer side effects |
Imipramine N-oxide has shown a faster onset of action and slightly higher efficacy compared to imipramine, with fewer side effects such as diminished orthostatic hypotension .
Case Studies and Research Findings
Several studies have explored the applications of imipramine N-oxide monohydrate:
- Study on FMO Activity: A study conducted on human brain microsomes demonstrated that imipramine N-oxide formation was significantly influenced by FMO activity, which was measurable only in the presence of specific detergents . This highlights the importance of understanding enzyme interactions in drug metabolism.
- Proteomics Research: Imipramine-d6 N-Oxide Monohydrate, a deuterium-labeled derivative, has been used in proteomics to track metabolic processes without altering the pharmacological properties associated with imipramine. This isotopic labeling enhances analytical capabilities in metabolic studies.
Mechanism of Action
The mechanism of action of imipramine N-oxide monohydrate is not well elucidated. based on its close relationship with imipramine, it is likely to act as a serotonin and norepinephrine reuptake inhibitor. It may also act as an antagonist to serotonin, adrenaline, histamine, and muscarinic acetylcholine receptors, though with weaker antiadrenergic and anticholinergic actions compared to imipramine .
Comparison with Similar Compounds
Desipramine (Imipramine N-Demethylate)
- Structure : Secondary amine formed by CYP-mediated N-demethylation of imipramine.
- Metabolism : Generated via cytochrome P450 (CYP2C11/3A2) in rat thoracic aortic endothelial cells (TAECs) and liver microsomes .
- Pharmacology: Potent norepinephrine reuptake inhibitor (NRI) with minimal serotonin reuptake inhibition (SRI), contrasting imipramine’s balanced SRI/NRI activity .
- Key Data: Property Imipramine N-Oxide Monohydrate Desipramine Molecular Formula C₁₉H₂₆N₂O₂ C₁₉H₂₂N₂ Metabolic Enzyme FMO CYP Intrinsic Clearance* 5× higher than desipramine Lower Prodrug Activity Yes No (active metabolite) pH Sensitivity Enhanced at pH 8.4 Insensitive *In rat TAECs .
Amitriptyline N-Oxide
- Structure : N-oxide derivative of the tertiary amine in amitriptyline, a structural analog of imipramine.
- Metabolism : Formed via FMO-mediated oxidation, similar to imipramine N-oxide .
- Pharmacology : Functions as a prodrug, reverting to amitriptyline in vivo. Both amitriptyline and its N-oxide exhibit broader SRI/NRI activity than imipramine derivatives .
Mechanistic and Metabolic Contrasts
Enzymatic Pathways
- Imipramine N-Oxide :
- Desipramine :
Species-Specific Metabolism
- Imipramine N-oxide formation is negligible in human and rat liver microsomes but significant in TAECs, highlighting tissue-specific metabolic roles .
- Desipramine’s accumulation varies across species due to CYP isoform expression differences .
Non-Tricyclic Antidepressants with Shared Features
EXP 561 (4-Phenylbicyclo[2.2.2]octan-1-amine Hydrochloride Monohydrate)
Maprotiline
- Structure : Tetracyclic antidepressant.
- Pharmacology : Antagonizes tetrabenazine-induced sedation and depletes cerebral catecholamines, differing from imipramine N-oxide’s serotonin-modulating effects .
Biological Activity
Imipramine N-oxide monohydrate is a derivative of the tricyclic antidepressant imipramine, primarily known for its role in treating major depressive disorder and other mood disorders. This compound exhibits significant biological activity, particularly as a serotonin and norepinephrine reuptake inhibitor (SNRI), which enhances the availability of these neurotransmitters in the synaptic cleft.
The biological activity of this compound is primarily attributed to its mechanism as an SNRI. This mechanism involves:
- Inhibition of Reuptake : Imipramine and its N-oxide form inhibit the reuptake of serotonin and norepinephrine by binding to their respective transporters. This action increases the levels of these neurotransmitters, which are crucial for mood regulation and alleviating depressive symptoms .
- Oxidation Reactions : The N-oxidation process is catalyzed by flavin-containing monooxygenase enzymes, converting the tertiary amine group of imipramine into its N-oxide form. This reaction requires NADPH and molecular oxygen, functioning optimally at a pH around 8.4.
Pharmacological Properties
This compound retains the pharmacological properties of its parent compound while providing enhanced analytical capabilities due to deuterium labeling. It is primarily used in research contexts for studying metabolic pathways and pharmacokinetics of tricyclic antidepressants.
Key Pharmacological Effects
- Antidepressant Activity : Similar to imipramine, it exhibits antidepressant effects through neurotransmitter modulation.
- Potential Reduced Side Effects : Some studies suggest that N-oxides may have a faster onset of action and fewer side effects compared to their parent compounds, such as reduced sedation and anticholinergic symptoms .
Research Findings and Case Studies
- Neurotransmitter Interaction : Research indicates that imipramine derivatives can modulate neurotransmitter levels significantly. A study highlighted that imipramine N-oxide interacts with various neurotransmitter systems, enhancing serotonin and norepinephrine availability .
- Metabolic Pathways : The deuterated form, Imipramine-d6 N-Oxide Monohydrate, has been utilized to track metabolic pathways in biological systems, providing insights into the pharmacokinetics of tricyclic antidepressants.
- Adverse Effects and Safety Profile : While generally safe, imipramine can lead to adverse effects such as cardiovascular issues and withdrawal symptoms upon abrupt discontinuation. Epidemiological studies have also linked its use to an increased risk of bone fractures in older patients .
Data Table: Comparison of Imipramine and Its N-Oxide Derivative
| Property | Imipramine | This compound |
|---|---|---|
| Mechanism | SNRI | SNRI |
| Antidepressant Activity | Yes | Yes |
| Metabolism | Extensive (N-demethylation, hydroxylation) | Similar metabolic pathways |
| Side Effects | Sedation, anticholinergic effects | Potentially reduced side effects |
| Research Applications | Clinical use | Pharmacological research |
Q & A
Q. What is the primary metabolic pathway of imipramine leading to the formation of Imipramine N-oxide monohydrate, and which enzymes are involved?
Imipramine undergoes N-oxidation via flavin-containing monooxygenase (FMO) in rat thoracic aortic endothelial cells (TAECs), forming Imipramine N-oxide. This pathway is distinct from hepatic metabolism, where cytochrome P450 (CYP) enzymes dominate N-demethylation. FMO activity is pH-sensitive, with optimal N-oxide formation at pH 8.4 .
Q. How can researchers differentiate between N-demethylation and N-oxidation metabolites of imipramine in vitro?
Methodological approaches include:
- Enzyme-specific inhibitors : Use methimazole (FMO inhibitor, Ki = 0.80 μmol/L) to suppress N-oxidation, or anti-CYP antibodies (e.g., anti-CYP2C11/3A2) to block N-demethylation .
- pH optimization : Conduct assays at pH 8.4 to enhance FMO-mediated N-oxide formation, while CYP activity remains stable across pH 7.4–8.4 .
- Analytical techniques : Quantify metabolites via LC-MS or HPLC, leveraging distinct retention times for desipramine (N-demethylate) and Imipramine N-oxide .
Q. What analytical standards are available for this compound, and how are they characterized?
this compound (CAS 6829-98-7, C19H26N2O2) is commercially available as a reference standard for metabolite quantification. Its identity is confirmed via spectroscopic methods (e.g., NMR) and chromatographic purity assessments .
Advanced Research Questions
Q. How do tissue-specific differences in imipramine metabolism impact experimental design for studying Imipramine N-oxide?
Rat TAECs predominantly produce N-oxide via FMO, whereas hepatic cells favor N-demethylation via CYP. Researchers must select cell models based on study goals:
Q. What methodological strategies optimize FMO activity in imipramine N-oxidation assays?
Key considerations include:
- pH adjustment : Pre-incubate reaction buffers at pH 8.4 to maximize FMO efficiency .
- Thermolability mitigation : Minimize prolonged pre-incubation to preserve FMO activity.
- Inhibitor controls : Include methimazole to confirm FMO-specific contributions .
Q. How can antibody inhibition assays validate CYP isoform involvement in imipramine metabolism?
- Isoform-specific antibodies : Use anti-CYP2C11 or anti-CYP3A2 to suppress N-demethylation in rat TAECs.
- Immunofluorescence microscopy : Confirm CYP2C11/3A2 protein presence in TAECs, linking enzymatic activity to isoform expression .
Q. What are the implications of FMO-mediated Imipramine N-oxide formation in neurological studies?
FMO1 in the brain converts imipramine to N-oxide, which exhibits sedative effects. Wild-type mice show greater sedation than FMO1-null models due to higher N-oxide levels. Researchers should account for FMO activity in neuropharmacological studies, particularly when using genetically modified animals .
Q. How does the bioreduction of Imipramine N-oxide to imipramine influence pharmacokinetic modeling?
Imipramine N-oxide acts as a prodrug, regenerating imipramine in vivo. Researchers must:
- Monitor bidirectional metabolism : Use tandem LC-MS/MS to quantify both compounds.
- Adjust dosing regimens : Account for prolonged imipramine exposure due to N-oxide recycling .
Data Interpretation and Conflict Resolution
Q. How should researchers address contradictions in imipramine N-oxide formation between TAECs and hepatic models?
Q. What statistical approaches are recommended for analyzing imipramine metabolite kinetics?
- Michaelis-Menten analysis : Calculate Vmax and Km for N-demethylation/N-oxidation using substrate saturation curves.
- Intrinsic clearance (CLint) : Compare Vmax/Km ratios to determine dominant metabolic pathways (e.g., CLint for N-oxidation is 5× higher than N-demethylation in TAECs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
